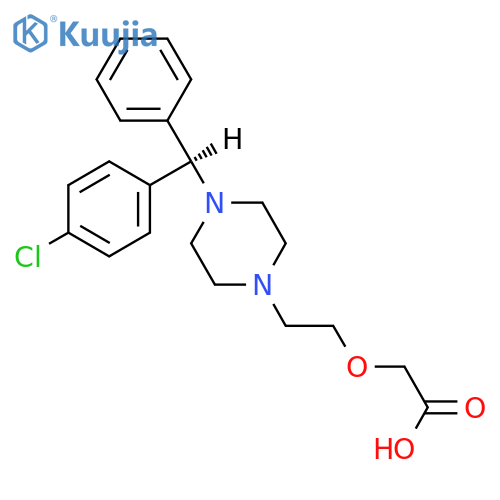Cas no 130018-77-8 (Levocetirizine)

Levocetirizine structure
商品名:Levocetirizine
Levocetirizine 化学的及び物理的性質
名前と識別子
-
- (R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
- (R)-Cetirizine Dihydrochloride
- levocarnitine
- Vardenafil
- vardenafilH
- Vivanza
- Alerlisin
- 2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]acetic acid
- LEVOCETRIZINE
- Cetirizine-d4
- LEVOCETIRIZINE
- (R)-Cetirizine
- Levocetirizine-d4
- (R)-Cetirizine-d4
- Cetirizine R-Isomer
- -2-(2-(4-((4-Chlorophenyl)
- LevocetirizineHydrochloride
- Singulair and xyzal combination
- EN300-20600167
- s5864
- CS-0012812
- Q421091
- Acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-
- BRD-K27184429-300-01-3
- 130018-77-8
- (2-{4-[(R)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetic acid
- Levocetirizine (USAN/INN)
- Levocetirizine [USAN:INN:BAN]
- (2-(4-((R-p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
- AC-15295
- R06AE09
- (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
- HCP 1102
- UNII-6U5EA9RT2O
- 6U5EA9RT2O
- PDSP2_000268
- NS00071601
- LEVOCETIRIZINE [MART.]
- Acetic acid, 2-[2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-
- ZKLPARSLTMPFCP-OAQYLSRUSA-N
- R-levocetirizine
- AB00639972-08
- Cetirizine (r)-form
- MLS001401375
- levocetirizinum
- 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
- Cetirizine (-) isomer
- Levocetirizina
- (2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID
- Vozet
- CHEMBL1201191
- AKOS016844241
- BIDD:GT0791
- ACETIC ACID, (2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINYL)ETHOXY)
- HCP1102
- Xazal
- (2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid
- SMR000466315
- PDSP2_000117
- DTXCID1078785
- Cetirizine, (-)-
- CETIRIZINE (R)-FORM [MI]
- Levocetirizine [INN]
- LEVOCETIRIZINE [WHO-DD]
- DTXSID60156294
- Levocetirizine (dihydrochloride)
- MLS000759420
- NCGC00263567-04
- SCHEMBL4914
- D07402
- Xarlin
- (-)-Cetirizine
- PDSP1_000117
- 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
- BDBM85030
- GTPL1214
- LEVOCETIRIZINE (MART.)
- LEVOCETIRIZINE [VANDF]
- H230000000
- 2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
- Cetirizine, (r)-
- CCG-101021
- G13265
- HMS2051N10
- HMS2231M24
- HY-B0814
- Xazal (TN)
- DB06282
- CHEBI:94559
- (R)-Cetirizine (dihydrochloride)
- LEVOCETIRIZINE [USAN]
- PDSP1_000269
- 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid
- Levocetirizine
-
- MDL: MFCD04112703
- インチ: 1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
- InChIKey: ZKLPARSLTMPFCP-OAQYLSRUSA-N
- ほほえんだ: C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N3CCN(CC3)CCOCC(=O)O
計算された属性
- せいみつぶんしりょう: 388.15500
- どういたいしつりょう: 388.155
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 53A^2
じっけんとくせい
- 密度みつど: 1.237
- ゆうかいてん: 205-208°C (dec.)
- ふってん: 542.1°Cat760mmHg
- フラッシュポイント: 281.6°C
- PSA: 53.01000
- LogP: 3.02400
Levocetirizine セキュリティ情報
- ちょぞうじょうけん:-20°C Freezer
Levocetirizine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Levocetirizine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-50mg |
Levocetirizine |
130018-77-8 | 99.9% | 50mg |
¥ 990 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-100mg |
Levocetirizine |
130018-77-8 | 99.9% | 100mg |
¥ 1854 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-2 mg |
Levocetirizine |
130018-77-8 | 98.00% | 2mg |
¥288.00 | 2022-04-26 | |
| TRC | L379253-500mg |
Levocetirizine |
130018-77-8 | 500mg |
795.00 | 2021-08-04 | ||
| Chemenu | CM169625-1g |
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid |
130018-77-8 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM169625-1g |
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid |
130018-77-8 | 95% | 1g |
$449 | 2022-03-02 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-10 mg |
Levocetirizine |
130018-77-8 | 98.00% | 10mg |
¥664.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-100 mg |
Levocetirizine |
130018-77-8 | 98.00% | 100MG |
¥2264.00 | 2022-04-26 | |
| MedChemExpress | HY-B0814-25mg |
Levocetirizine |
130018-77-8 | 99.41% | 25mg |
¥1000 | 2024-07-20 | |
| MedChemExpress | HY-B0814-100mg |
Levocetirizine |
130018-77-8 | 99.41% | 100mg |
¥2200 | 2024-07-20 |
Levocetirizine 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
130018-77-8 (Levocetirizine) 関連製品
- 83881-51-0(Cetirizine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:130018-77-8)Levocetirizine

清らかである:99%/99%
はかる:50mg/100mg
価格 ($):150.0/276.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:130018-77-8)左西替利嗪

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ